Product packaging for 1,2-Di-O-tetradecylglycerol(Cat. No.:CAS No. 1561-55-3)

1,2-Di-O-tetradecylglycerol

Cat. No.: B072425
CAS No.: 1561-55-3
M. Wt: 484.8 g/mol
InChI Key: IAJHLVPJJCPWLF-UHFFFAOYSA-N
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Description

Glycerol (B35011) Ether Lipids: Structural Diversity and Biological Significance

Glycerol ether lipids are a diverse class of lipids where a fatty alcohol is joined to the glycerol backbone by an ether bond, in contrast to the ester bond found in triacylglycerols and most phospholipids (B1166683). wikipedia.orgfrontiersin.org This fundamental structural difference—the absence of a carbonyl group at the linkage point—imparts significant chemical stability and alters the molecule's three-dimensional structure and polarity. nih.gov

Ether lipids are not mere curiosities; they constitute a significant portion of the lipids in various organisms and tissues, accounting for up to 20% of the total phospholipid content in mammals. frontiersin.org Their distribution is tissue-specific, with high concentrations found in the brain, heart, and immune cells. nih.gov The structural diversity within this class is vast, encompassing:

Alkyl-acyl lipids: These possess an ether link at the sn-1 position and an ester link at the sn-2 position. wikipedia.org

Alkenyl-acyl lipids (Plasmalogens): A prominent subclass, these feature a vinyl-ether linkage at the sn-1 position, which gives them unique properties, including acting as endogenous antioxidants. wikipedia.orgnih.gov

Dialkyl lipids: Like 1,2-O-Ditetradecyl-rac-glycerol, these compounds have ether-linked chains at both the sn-1 and sn-2 positions.

Biologically, ether lipids are integral structural components of cell membranes, influencing membrane fluidity, dynamics, and the formation of lipid rafts—specialized microdomains critical for cell signaling. nih.gov Their functions extend beyond structural roles; they are involved in vesicular fusion, act as signaling molecules, and offer protection against oxidative stress. frontiersin.orgnih.gov In archaea, which thrive in extreme environments, the cell membranes are constructed from glycerol ether lipids, a testament to the stability conferred by the ether linkage. uni-bremen.deresearchgate.net

Contextualizing 1,2-O-Ditetradecyl-rac-glycerol within Lipidomics

Lipidomics, the large-scale study of cellular lipids, seeks to identify and quantify the complete lipid profile (the lipidome) of a cell, tissue, or organism. Within this field, 1,2-O-Ditetradecyl-rac-glycerol serves as a specific molecular entity and a representative of the dialkylglycerol ether class. Its well-defined structure makes it a useful standard for developing and validating analytical methods, such as mass spectrometry, for the detection and quantification of more complex ether lipids in biological samples.

The study of ether lipids is a crucial sub-discipline of lipidomics because of their association with various physiological and pathological states. nih.gov For instance, alterations in the levels of certain ether lipids, particularly plasmalogens, have been linked to metabolic disorders, neurodegenerative diseases, and cancer. frontiersin.orgnih.gov As a stable, synthetic analog, 1,2-O-Ditetradecyl-rac-glycerol can be used in model membrane systems to investigate the biophysical impact of dialkyl glycerol ethers on membrane properties without the complication of ester bond hydrolysis.

Research Landscape and Emerging Areas of Investigation for 1,2-O-Ditetradecyl-rac-glycerol

The primary application of 1,2-O-Ditetradecyl-rac-glycerol in the current research landscape is as a synthetic building block. Its structure is foundational for the creation of more complex lipid molecules. A notable example is its use in the synthesis of cationic cardiolipin (B10847521) analogs, which are specialized lipids investigated for their roles in mitochondrial function and as potential non-viral gene delivery vectors. chemicalbook.comchemicalbook.com

Emerging research also points to potential direct biological activities. In vitro studies have suggested that 1,2-O-Ditetradecyl-rac-glycerol may act as an immunoregulator and can inhibit folic acid metabolism. biosynth.com While these findings are preliminary, they open new avenues for investigating the compound's potential interactions with cellular pathways and enzymatic processes. The exploration of glycerol-derived molecules for various biological activities, such as antifungal and cytotoxic effects, is an active area of research, suggesting a broader potential for synthetic ether lipids like 1,2-O-Ditetradecyl-rac-glycerol to be used as scaffolds for developing new therapeutic agents. mdpi.comnih.gov

Data Tables

Table 1: Chemical and Physical Properties of 1,2-O-Ditetradecyl-rac-glycerol

Property Value
CAS Number 36314-51-9 chemicalbook.comchemicalbook.com
Molecular Formula C₃₁H₆₄O₃ biosynth.comletopharm.com
Molecular Weight 484.84 g/mol biosynth.comletopharm.com
Melting Point 44-45 °C chemicalbook.com
Boiling Point (Predicted) 567.5±30.0 °C chemicalbook.com
Density (Predicted) 0.880±0.06 g/cm³ chemicalbook.com

| Synonyms | 1,2-Ditetradecylglycerol, 2,3-bis(tetradecyloxy)propan-1-ol chemicalbook.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
1,2-O-Ditetradecyl-rac-glycerol
Glycerol
Triacylglycerol
Phospholipid
Folic Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H64O3 B072425 1,2-Di-O-tetradecylglycerol CAS No. 1561-55-3

Properties

IUPAC Name

2,3-di(tetradecoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHLVPJJCPWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935368
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-55-3
Record name 1,2-Di-O-tetradecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ditetradecylglycerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
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Synthetic Methodologies and Chemical Derivatization of 1,2 O Ditetradecyl Rac Glycerol

Stereoselective and Non-Stereoselective Synthesis of Glycerol (B35011) Ether Backbones

The synthesis of the glycerol ether backbone of 1,2-O-ditetradecyl-rac-glycerol can be approached through both stereoselective and non-stereoselective routes. The choice of method often depends on the desired stereochemistry of the final product and the intended application. For many applications involving racemic mixtures, non-stereoselective methods are often more straightforward and cost-effective.

Established Synthetic Routes for Dialkylglycerols

Several established methods are employed for the synthesis of dialkylglycerols, with the Williamson ether synthesis being a cornerstone technique. francis-press.comresearchgate.net This method involves the reaction of an alkoxide with an alkyl halide. francis-press.comresearchgate.net In the context of 1,2-O-ditetradecyl-rac-glycerol, this can be achieved through various starting materials and reaction pathways.

One common non-stereoselective approach starts from rac-glycidol . The epoxide ring of glycidol (B123203) can be opened by a tetradecanol (B45765) in the presence of a catalyst to form 1-O-tetradecyl-rac-glycerol. The subsequent alkylation of the remaining two hydroxyl groups would require protective group strategies to ensure the desired 1,2-disubstitution pattern.

A more controlled and widely used method involves the use of a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) . The synthesis from solketal typically proceeds as follows:

Alkylation of the primary hydroxyl group: The free primary hydroxyl group of solketal is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by reaction with a tetradecyl halide (e.g., tetradecyl bromide) to form 1-O-tetradecyl-2,3-O-isopropylidene-rac-glycerol.

Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield 1-O-tetradecyl-rac-glycerol.

Selective protection and second alkylation: To achieve the 1,2-diether, the primary hydroxyl group at the 3-position is selectively protected, often with a bulky protecting group like a trityl group. The remaining secondary hydroxyl group at the 2-position is then alkylated with a second molecule of tetradecyl halide.

Final deprotection: Removal of the protecting group from the 3-position yields the final 1,2-O-ditetradecyl-rac-glycerol.

Another versatile starting material is 3-(benzyloxy)-1,2-propanediol . sigmaaldrich.com This allows for the two free hydroxyl groups at positions 1 and 2 to be alkylated with tetradecyl bromide in the presence of a strong base. The benzyl (B1604629) protecting group at the 3-position can then be removed by hydrogenolysis to yield 1,2-O-ditetradecyl-rac-glycerol. sigmaaldrich.com

The table below summarizes the key steps in these established synthetic routes.

Starting MaterialKey IntermediatesKey Reactions
rac-Glycidol1-O-tetradecyl-rac-glycerolEpoxide ring-opening, Protection, Alkylation, Deprotection
Solketal1-O-tetradecyl-2,3-O-isopropylidene-rac-glycerol, 1-O-tetradecyl-rac-glycerolAlkylation, Acidic deprotection, Selective protection, Second alkylation, Final deprotection
3-(Benzyloxy)-1,2-propanediol1,2-Di-O-tetradecyl-3-O-benzyl-rac-glycerolDialkylation, Hydrogenolysis (deprotection)

Optimization Strategies for 1,2-O-Ditetradecyl-rac-glycerol Yield and Purity

Optimizing the synthesis of 1,2-O-ditetradecyl-rac-glycerol is crucial for ensuring high yields and purity, which are critical for its use in pharmaceutical applications. Key parameters that can be adjusted include the choice of base, solvent, temperature, and purification methods. numberanalytics.com

For the Williamson ether synthesis , the choice of base and solvent significantly impacts the reaction's efficiency. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often used to ensure complete deprotonation of the hydroxyl groups. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can enhance the nucleophilicity of the alkoxide. numberanalytics.com The reaction temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com Therefore, careful control of the temperature is necessary to maximize the yield of the desired diether product.

Purification of the final product is essential to remove unreacted starting materials, monoalkylated byproducts, and any other impurities. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are commonly employed to achieve high purity. The choice of eluent system is critical for separating the desired 1,2-O-ditetradecyl-rac-glycerol from closely related impurities.

The following table outlines optimization strategies for key reaction steps.

Reaction StepParameter to OptimizeStrategyExpected Outcome
Alkylation (Williamson)BaseUse of a strong, non-nucleophilic base (e.g., NaH)Complete deprotonation, minimizing side reactions
SolventEmploying a polar aprotic solvent (e.g., DMF, DMSO)Increased reaction rate and yield
TemperatureCareful control and optimizationBalance between reaction rate and prevention of side reactions
PurificationChromatographyOptimization of stationary and mobile phasesHigh purity of the final product

Strategies for Functionalization and Conjugation

The free hydroxyl group at the 3-position of the 1,2-O-ditetradecyl-rac-glycerol backbone provides a convenient handle for further chemical modification. This allows for the attachment of various functional molecules, leading to the creation of lipid-conjugates with tailored properties for specific applications, most notably in the field of targeted drug delivery. nih.gov

Synthesis of Lipid-Conjugates via Hydroxyl Group Derivatization

The derivatization of the hydroxyl group can be achieved through several chemical reactions, leading to the formation of esters, ethers, or other linkages. nih.gov This enables the conjugation of a wide range of molecules, including drugs, targeting ligands, and polymers.

A common strategy involves activating the hydroxyl group or the molecule to be conjugated. For instance, the hydroxyl group can be reacted with a dicarboxylic acid anhydride (B1165640) to introduce a terminal carboxylic acid group. This newly introduced carboxyl group can then be coupled to an amine-containing molecule using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alternatively, the hydroxyl group can be converted into a more reactive functional group, such as a tosylate or a mesylate, which can then be displaced by a nucleophilic group on the molecule to be conjugated.

Incorporation into Complex Molecular Architectures for Targeted Delivery

The ability to functionalize 1,2-O-ditetradecyl-rac-glycerol is pivotal for its use in creating sophisticated drug delivery systems. By conjugating targeting ligands to the lipid, liposomes or other nanoparticles formulated with this lipid can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. nih.gov

A prominent example of targeted delivery using derivatized 1,2-O-ditetradecyl-rac-glycerol is the development of folate-containing lipoconjugates. The folate receptor is overexpressed on the surface of many cancer cells, making folic acid an excellent targeting ligand.

The synthesis of such lipoconjugates typically involves the following steps:

Spacer Introduction: To ensure that the folic acid moiety is accessible for receptor binding when incorporated into a liposome (B1194612), a spacer arm is often introduced. This can be achieved by reacting 1,2-O-ditetradecyl-rac-glycerol with an activated dicarboxylic acid or a short polyethylene (B3416737) glycol (PEG) chain that has a reactive group at the other end.

Activation and Conjugation: The terminal group of the spacer-modified lipid is then activated for reaction with the amine group of folic acid. For example, a terminal carboxyl group can be converted to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine on folic acid to form a stable amide bond.

An alternative approach involves first synthesizing a folic acid-PEG conjugate and then attaching this to the 1,2-O-ditetradecyl-rac-glycerol backbone.

The following table provides a generalized scheme for the synthesis of a folate-containing lipoconjugate.

StepReactantsKey ReagentsProduct
1. Spacer Attachment1,2-O-Ditetradecyl-rac-glycerol, Succinic anhydridePyridine3-O-(Succinoyl)-1,2-O-ditetradecyl-rac-glycerol
2. Activation3-O-(Succinoyl)-1,2-O-ditetradecyl-rac-glycerolN-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC)NHS-activated succinoyl-ditetradecylglycerol
3. ConjugationNHS-activated succinoyl-ditetradecylglycerol, Folic AcidTriethylamineFolate-succinoyl-1,2-O-ditetradecyl-rac-glycerol conjugate
PEGylation and Other Polymer Modifications

The covalent attachment of polymers to 1,2-O-Ditetradecyl-rac-glycerol is a key strategy to modulate its properties, particularly for applications in drug delivery and nanotechnology. This section explores the conjugation of polyethylene glycol (PEG) and other advanced polymers to the glycerol backbone.

PEGylation

PEGylation, the process of attaching polyethylene glycol (PEG) chains, is a widely employed strategy to improve the pharmacokinetic properties of lipid-based drug carriers. For 1,2-O-Ditetradecyl-rac-glycerol, PEGylation is typically achieved by reacting the free hydroxyl group with an activated PEG derivative.

Synthetic Strategy:

A common approach for the synthesis of PEGylated 1,2-O-ditetradecyl-rac-glycerol involves a multi-step process that begins with a protected glycerol derivative. A representative synthetic route is outlined below:

Protection of Glycerol: The synthesis often commences with a readily available protected form of glycerol, such as (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal. acs.orgsigmaaldrich.com This protects the 1- and 2-hydroxyl groups, leaving the 3-hydroxyl group available for modification.

Alkylation: The free hydroxyl group of the protected glycerol can be alkylated with a suitable reagent, such as benzyl bromide, to introduce a temporary protecting group. This step is followed by the removal of the isopropylidene protecting group under acidic conditions to yield 3-O-benzyl-rac-glycerol.

Etherification: The two free hydroxyl groups of 3-O-benzyl-rac-glycerol are then etherified with a tetradecyl halide (e.g., 1-bromotetradecane) via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction is typically carried out in the presence of a strong base, such as sodium hydride, which deprotonates the hydroxyl groups to form alkoxides that then act as nucleophiles. youtube.com

Deprotection: The benzyl protecting group is subsequently removed, commonly through catalytic hydrogenation, to yield 1,2-O-ditetradecyl-rac-glycerol. organic-chemistry.org

PEGylation: The final step involves the conjugation of a PEG chain to the newly deprotected primary hydroxyl group. This is often achieved by reacting 1,2-O-ditetradecyl-rac-glycerol with an activated PEG derivative, such as a PEG-mesylate or PEG-tosylate, in the presence of a base. The molecular weight of the PEG chain can be varied to fine-tune the properties of the final conjugate. A study on the synthesis of PEGylated 1,2-di-O-hexadecyl-sn-glycerol derivatives, a close analog, highlights a similar coupling strategy.

Table 1: Key Reactions in the Synthesis and PEGylation of 1,2-O-Ditetradecyl-rac-glycerol

StepReaction TypeKey Reagents and ConditionsIntermediate/Product
1ProtectionGlycerol, Acetone, Acid catalyst(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
2Etherification (Alkylation)Solketal, Sodium Hydride, Benzyl Bromide3-O-Benzyl-1,2-isopropylidene-rac-glycerol
3Deprotection (Acetal Hydrolysis)3-O-Benzyl-1,2-isopropylidene-rac-glycerol, Acidic conditions3-O-Benzyl-rac-glycerol
4Etherification (Williamson)3-O-Benzyl-rac-glycerol, Sodium Hydride, 1-Bromotetradecane1,2-O-Ditetradecyl-3-O-benzyl-rac-glycerol
5Deprotection (Hydrogenolysis)1,2-O-Ditetradecyl-3-O-benzyl-rac-glycerol, H₂, Pd/C1,2-O-Ditetradecyl-rac-glycerol
6PEGylation1,2-O-Ditetradecyl-rac-glycerol, Activated PEG (e.g., PEG-mesylate), BasePEG-1,2-O-Ditetradecyl-rac-glycerol

The length of the PEG chain is a critical parameter that influences the in vivo behavior of lipid nanoparticles formulated with these conjugates. For instance, studies on similar PEGylated lipids have shown that the lipid tail length of the PEG-lipid can significantly affect the biodistribution of mRNA-LNPs. nih.gov

Other Polymer Modifications

While PEG is the most common polymer used for modifying lipids, concerns about the potential for immunogenicity against PEG have driven research into alternative hydrophilic polymers. researchgate.net These polymers can be conjugated to 1,2-O-Ditetradecyl-rac-glycerol using similar synthetic strategies to impart desirable characteristics, such as stealth properties and stimuli-responsiveness.

Polyglycerols (PG):

Polyglycerol is a biocompatible and highly hydrophilic polyether polyol that is considered a promising alternative to PEG. researchgate.netmdpi.com Polyglycerol fatty acid esters have been successfully used to coat liposomes, demonstrating prolonged blood circulation times comparable to their PEGylated counterparts. chemrxiv.org

Synthetic Approach: The conjugation of polyglycerol to 1,2-O-ditetradecyl-rac-glycerol can be achieved by reacting the lipid with a pre-formed, activated polyglycerol chain. Alternatively, the lipid can be used to initiate the anionic ring-opening polymerization of a protected glycidol monomer, followed by deprotection to yield the polyglycerol-lipid conjugate. chemrxiv.orgchemrxiv.org

Poly(2-oxazolines) (POx):

Poly(2-oxazolines) are another class of polymers that have gained attention as PEG alternatives due to their "stealth" properties and tunable characteristics. sigmaaldrich.comnih.gov The properties of poly(2-oxazolines) can be easily modified by changing the substituent on the oxazoline (B21484) monomer. libretexts.org

Synthetic Approach: Poly(2-oxazoline)-lipid conjugates can be synthesized by initiating the cationic ring-opening polymerization (CROP) of a 2-oxazoline monomer with a suitable initiator, followed by termination with the lipid. researchgate.net Alternatively, a pre-formed polymer with a reactive end group can be coupled to 1,2-O-ditetradecyl-rac-glycerol. For example, poly(2-ethyl-2-oxazoline) has been successfully conjugated to lipid structures for use in drug delivery systems. euacademic.org

Poly(N-vinylpyrrolidone) (PVP):

Poly(N-vinylpyrrolidone) is a water-soluble polymer that has been explored for the surface modification of liposomes to enhance their stability and circulation time. researchgate.net

Synthetic Approach: Amphiphilic PVP derivatives can be synthesized by adding long-chain fatty acid acyls to the polymer backbone. researchgate.net For conjugation to 1,2-O-ditetradecyl-rac-glycerol, a PVP chain with a reactive end group could be coupled to the hydroxyl group of the lipid. Another approach is the "grafting to" method, where pre-formed, functionalized polymer chains are attached to a surface or, in this case, a lipid molecule. euacademic.org

Table 2: Comparison of Polymer Modifications for 1,2-O-Ditetradecyl-rac-glycerol

PolymerKey AdvantagesCommon Conjugation Chemistry
Polyethylene Glycol (PEG) Well-established, excellent stealth properties, improves pharmacokinetics.Reaction of lipid hydroxyl with activated PEG (e.g., mesylate, tosylate).
Polyglycerol (PG) Biocompatible, highly hydrophilic, potential non-immunogenic alternative to PEG.Anionic ring-opening polymerization initiated by the lipid, or coupling of activated PG. chemrxiv.orgchemrxiv.org
Poly(2-oxazoline) (POx) "Stealth" properties, tunable, good stability.Cationic ring-opening polymerization with lipid as initiator or terminator, click chemistry. sigmaaldrich.comresearchgate.net
Poly(N-vinylpyrrolidone) (PVP) Water-soluble, biocompatible, enhances stability.Grafting of pre-formed polymer chains, reaction with functionalized PVP. euacademic.orgresearchgate.net

The choice of polymer and the method of conjugation allow for the precise engineering of the properties of 1,2-O-ditetradecyl-rac-glycerol-based materials for a wide range of scientific and therapeutic purposes.

Biophysical Characterization and Membrane Interactions of 1,2 O Ditetradecyl Rac Glycerol

Influence on Lipid Bilayer Structure and Dynamics

The ether linkages in 1,2-O-Ditetradecyl-rac-glycerol, in contrast to the more common ester linkages found in many biological lipids, impart distinct properties to the lipid bilayers it forms. These include altered hydrogen bonding capacity at the lipid-water interface and different packing arrangements of the hydrocarbon chains.

Thermotropic Phase Behavior and Polymorphism in Aqueous Dispersions

Aqueous dispersions of diether lipids like 1,2-O-Ditetradecyl-rac-glycerol exhibit complex thermotropic phase behavior, transitioning between different structural phases as a function of temperature. Studies on closely related diether lipids, such as the diastereomeric 1,2- and 2,3-di-O-tetradecyl-1(3)-O-(beta-D-galactopyranosyl)-sn-glycerols, provide significant insights into the expected behavior of 1,2-O-Ditetradecyl-rac-glycerol. nih.gov

Upon heating, unannealed aqueous dispersions of these related compounds show a moderately energetic phase transition at approximately 52°C, identified as the lamellar gel (Lβ) to lamellar liquid-crystalline (Lα) phase transition. nih.gov This is followed by a less energetic transition at around 63°C, corresponding to the Lα to the inverted hexagonal (HII) phase transition. nih.gov These transitions are reversible upon cooling. nih.gov

When annealed below the main phase transition temperature, the Lβ phase can convert into a more ordered lamellar crystalline (Lc) phase. nih.gov The rate of this conversion and the melting temperature of the Lc phase are influenced by the stereochemistry of the glycerol (B35011) backbone. nih.gov For the racemic mixture, this conversion is slower than for the pure 1,2-sn isomer but faster than the 2,3-sn isomer. nih.gov Furthermore, evidence suggests the existence of multiple crystalline phases (Lc1 and Lc2) that differ primarily in their hydrocarbon chain packing. nih.gov

Table 1: Phase Transition Temperatures of Di-O-tetradecyl Glycerol Derivatives in Aqueous Dispersion

Transition1,2-di-O-tetradecyl-β-D-galactosyl-sn-glycerol (°C)2,3-di-O-tetradecyl-β-D-galactosyl-sn-glycerol (°C)Diastereomeric Mixture (°C)
Lβ → Lα~52~52~52
Lα → HII~63~63~63

Data sourced from a study on galactosyl-glycerol derivatives, which are structurally analogous to 1,2-O-Ditetradecyl-rac-glycerol and provide the basis for these expected transition temperatures. nih.gov

Cryo-Electron Microscopy Analysis of Membrane Morphologies

Cryo-electron microscopy (cryo-EM) is a powerful technique for visualizing the morphology of lipid assemblies in their hydrated state. While specific cryo-EM studies on vesicles composed solely of 1,2-O-Ditetradecyl-rac-glycerol are not extensively documented in publicly available research, the general principles of ether lipid self-assembly suggest the formation of various structures.

Based on the thermotropic behavior, it is expected that at temperatures below the main phase transition, cryo-EM would reveal multilamellar vesicles (MLVs) with the lipids in a gel-like, ordered state. Above the phase transition temperature, in the Lα phase, these vesicles would exhibit more fluid and dynamic bilayers. The tendency to form an inverted hexagonal (HII) phase at higher temperatures suggests that under these conditions, cryo-EM could capture the transition from lamellar to non-lamellar structures, characterized by hexagonally packed cylindrical micelles. The appearance of these morphologies in cryo-EM images would be consistent with the phase behavior determined by other biophysical techniques like X-ray diffraction. nih.gov Cryo-EM has been instrumental in characterizing the heterogeneity of lipid vesicles in biological fluids and can distinguish between different phases in model membranes based on bilayer thickness and packing density. exosome-rna.comnsf.gov

Effects on Membrane Fluidity and Hydrocarbon Chain Packing

The absence of carbonyl groups in the ether linkages of 1,2-O-Ditetradecyl-rac-glycerol significantly impacts membrane fluidity and hydrocarbon chain packing compared to their diacyl counterparts. The lack of these polar groups at the sn-1 and sn-2 positions allows for closer packing of the hydrocarbon chains. This can lead to an increase in the van der Waals interactions between adjacent lipid molecules, resulting in a more ordered and less fluid membrane in the gel phase.

Role in Model Membrane Systems

The unique properties of 1,2-O-Ditetradecyl-rac-glycerol make it a useful component in the construction of model membrane systems for various biophysical and biochemical studies.

Construction of Biomimetic Membranes Incorporating 1,2-O-Ditetradecyl-rac-glycerol

Biomimetic membranes are artificial systems designed to mimic the structure and function of natural cell membranes. 1,2-O-Ditetradecyl-rac-glycerol can be incorporated into these models to study the specific effects of ether lipids on membrane properties. For instance, its inclusion in liposomes or supported lipid bilayers can be used to investigate how the presence of ether linkages affects membrane stability, permeability, and phase behavior. The ability of this lipid to form non-lamellar phases can also be exploited to create model systems for studying processes like membrane fusion and fission, where such structures are thought to be important intermediates.

Investigation of Protein-Lipid Interactions at Membrane Interfaces

The interaction of proteins with lipid membranes is fundamental to many cellular processes. Model membranes containing 1,2-O-Ditetradecyl-rac-glycerol can be used to probe how the specific chemical nature of the lipid interface influences these interactions. The altered surface properties due to the ether linkages, including changes in hydration and hydrogen bonding potential, can affect the binding, insertion, and function of membrane-associated proteins. By creating well-defined membrane environments with this diether lipid, researchers can systematically investigate the role of the lipid matrix in modulating protein activity. nih.gov

Studies on the Interaction with Antimicrobial Peptides

The interaction of antimicrobial peptides (AMPs) with lipid membranes is a critical aspect of their mechanism of action, which often involves membrane disruption or translocation to reach intracellular targets. nih.gov The specific lipid composition of the target membrane plays a pivotal role in the efficacy and selectivity of AMPs. nih.gov Studies involving synthetic membranes containing glycerol-based lipids provide insight into these complex interactions.

Research on the effect of lipidation on the antimicrobial properties of naturally occurring α-helical peptides has utilized liposomes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (POPG) to mimic the negatively charged character of microbial membranes. nih.gov In these studies, the parent peptides and their lipidated derivatives were analyzed for conformational changes upon interaction with these racemic liposomes. nih.gov For instance, the lipidation of peptides such as LL-I, LK6, and ATRA-1 was shown to beneficially affect their antimicrobial activity by enhancing hydrophobic interactions with bacterial membranes. nih.gov

Circular dichroism (CD) spectroscopy revealed that while the peptides adopted an unordered conformation in aqueous solutions, the presence of POPG liposomes containing the rac-glycerol backbone induced a significant shift towards an α-helical structure. nih.gov This induced helicity is a common feature of AMPs as they transition from an aqueous environment to the hydrophobic membrane core. The racemic nature of the glycerol headgroup in these model membranes presents a stereochemically diverse interface for peptide binding, potentially influencing the degree of structural organization the peptide can achieve. The table below summarizes the observed conformational changes for selected peptides upon interaction with rac-glycerol containing liposomes.

Table 1: Conformational Changes of Peptides Induced by rac-Glycerol Containing Liposomes

Peptide Conformation in Buffer Conformation with POPG (rac-glycerol) Liposomes
LL-I Unordered Increased α-helical content
LK6 Unordered Increased α-helical content
ATRA-1 Unordered Increased α-helical content

Data derived from studies on liposomes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]. nih.gov

These findings suggest that a membrane composed of 1,2-O-ditetradecyl-rac-glycerol would provide a suitable environment for the binding and folding of certain AMPs, a crucial step for their antimicrobial function. The presence of both stereoisomers in the racemic mixture could influence the specific orientation and depth of peptide insertion compared to a homochiral membrane.

Chirality and Stereoisomeric Effects on Membrane Properties

Chirality is a fundamental property of many biological molecules, including the phospholipids (B1166683) that form the basis of cellular membranes. nih.govlibretexts.org The stereochemical configuration of these lipids can have profound effects on the structure, stability, and function of the membrane. nih.gov In nature, a significant divergence, often termed the "lipid divide," exists between the domains of life: bacteria and eukaryotes utilize lipids based on an sn-glycerol-3-phosphate backbone, whereas archaea employ lipids derived from the enantiomeric sn-glycerol-1-phosphate (B1203117). nih.govnih.gov This inherent homochirality within membranes is crucial for many biological processes, as the membrane's stereochemistry can be a key determinant in its interactions with other chiral molecules, such as amino acids and peptides. windows.net

Comparative Analysis of rac- and sn- Glycerol Configurations

The term "sn" refers to stereospecific numbering, which defines the configuration of the glycerol backbone. As noted, the two natural enantiomeric forms are sn-1 and sn-3. In contrast, the "rac-" prefix in 1,2-O-ditetradecyl-rac-glycerol indicates that the compound is a racemic mixture, containing equal amounts of the two enantiomers: 1,2-O-ditetradecyl-sn-glycerol and 2,3-O-ditetradecyl-sn-glycerol (which is the same as 1,2-di-O-tetradecyl-sn-glycerol, but with the opposite stereochemistry at the C2 position of the glycerol).

The biosynthesis of these configurations is distinct. Archaeal lipids with the sn-1 configuration are synthesized by enzymes such as sn-glycerol-1-phosphate dehydrogenase (G1PDH). nih.gov Conversely, bacterial and eukaryotic lipids with the sn-3 configuration are produced by a different set of enzymes. A racemic mixture is not typically found in natural biological membranes, which are almost universally homochiral. nih.gov Synthetic racemic lipids, however, are valuable tools in biophysical studies to probe the importance of stereochemistry in membrane function.

The presence of a racemic mixture versus a pure sn-configuration has significant implications. Studies have shown that homochiral membrane bilayers can be enantioselectively permeable to chiral molecules like amino acids. windows.net A membrane constructed from a rac-glycerol lipid would lack this uniform stereochemistry, which would predictably alter its permeability and recognition properties compared to a homochiral counterpart.

Table 2: Comparison of Glycerol Configurations in Lipids

Feature sn-Glycerol-1-Phosphate sn-Glycerol-3-Phosphate rac-Glycerol
Natural Domain Archaea nih.gov Bacteria & Eukarya nih.gov Synthetic/Abiotic
Stereochemistry Homochiral (R configuration) Homochiral (S configuration) Heterochiral (1:1 mixture of R and S)
Biosynthesis Involves G1PDH nih.gov Involves G3P dehydrogenase Chemical synthesis

| Membrane Property | Basis for unique archaeal ether lipids nih.gov | Basis for ester-linked phospholipids nih.gov | Lacks uniform chirality cymitquimica.com |

Implications for Molecular Packing and Interfacial Hydration

The stereochemistry of lipids is a critical factor influencing their assembly into ordered membrane structures. In a homochiral membrane, composed entirely of either sn-1 or sn-3 lipids, the constituent molecules can pack together in a regular, well-ordered fashion. This uniform arrangement allows for optimal van der Waals interactions between the hydrophobic tails and consistent electrostatic and hydrogen-bonding interactions between the polar headgroups.

In a membrane formulated with 1,2-O-ditetradecyl-rac-glycerol, the presence of a 1:1 mixture of enantiomers introduces stereochemical disorder. The two enantiomers are non-superimposable mirror images, and their integration into a single bilayer disrupts the potential for forming a highly ordered, crystalline-like lattice. This stereochemical mismatch can lead to several consequences for the membrane's physical properties:

Molecular Packing: The packing of the alkyl chains is likely to be less efficient and less dense compared to a corresponding homochiral membrane. The disruption caused by mixing mirror-image molecules can create packing defects and increase the free volume within the hydrophobic core of the bilayer. This can lead to an increase in membrane fluidity. mdpi.com

Interfacial Hydration: The arrangement of the glycerol headgroups at the membrane-water interface will be less regular in a racemic system. The precise orientation of the polar hydroxyl groups and ether linkages relative to the aqueous phase would differ between the two enantiomers. This irregularity can disrupt the ordered network of water molecules (interfacial hydration) that typically exists at the surface of a uniform membrane, potentially altering the membrane's surface potential and its interaction with soluble molecules. Chiral lipids are known to interact preferentially with molecules of the same chirality, and this recognition is crucial for many interactions. mdpi.com A racemic membrane, lacking a net chirality, would exhibit different binding characteristics.

Biological Functions and Cellular Mechanisms of 1,2 O Ditetradecyl Rac Glycerol and Its Derivatives

Role in Cellular Signaling Pathways

The structural characteristics of 1,2-O-Ditetradecyl-rac-glycerol, particularly its ether-linked alkyl chains, suggest its involvement in a variety of cellular signaling pathways. These pathways are fundamental to cellular communication and response to external stimuli.

Mimicry of Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

1,2-O-Ditetradecyl-rac-glycerol is a synthetic analog of diacylglycerol (DAG), a critical second messenger in numerous signal transduction pathways. nih.govyoutube.com Endogenously produced DAG activates Protein Kinase C (PKC), a family of serine/threonine kinases that phosphorylate a wide array of protein targets, thereby regulating diverse cellular processes. nih.govyoutube.com

Ether-linked diglycerides, such as 1,2-O-Ditetradecyl-rac-glycerol, are also capable of activating PKC. nih.gov However, their activation dynamics can differ from their diacyl counterparts. For instance, some studies indicate that the activation of certain PKC isoforms by ether-linked diglycerides may have an absolute requirement for physiological increases in free calcium ions, a condition not always necessary for DAG-mediated activation. nih.gov This suggests that ether-linked lipids like 1,2-O-Ditetradecyl-rac-glycerol could be important and potentially specific biological activators of one or more PKC isoforms, particularly in stimulated cells. nih.gov Conversely, some ether-linked diglycerides have been shown to inhibit PKC activation by diacylglycerols, highlighting the complexity of their regulatory roles. nih.gov

The specific fatty acid composition of diacylglycerol analogs can also determine local signaling patterns and the translocation of PKC. researchgate.net This implies that the tetradecyl chains of 1,2-O-Ditetradecyl-rac-glycerol likely confer specific properties to its interaction with and activation of PKC isoforms.

Substrate Specificity and Enzymatic Reactions Involving Phospholipase A2 (cPLA2)

Phospholipase A2 (PLA2) enzymes are crucial for the hydrolysis of phospholipids (B1166683), leading to the production of free fatty acids and lysophospholipids, which are themselves important signaling molecules. nih.gov The interaction between ether-linked lipids and PLA2 is complex and isoform-specific.

Cytosolic PLA2 (cPLA2) has shown a preference for phospholipids containing a vinyl ether linkage at the sn-1 position (plasmalogens) over those with ester or alkyl ether linkages. nih.gov In contrast, secreted PLA2 (sPLA2) exhibits a preference for ester-linked phospholipids over both alkyl and vinyl ether-linked variants. nih.gov This suggests that 1,2-O-Ditetradecyl-rac-glycerol, being an alkyl-ether lipid, may be a less preferred substrate for both cPLA2 and sPLA2 compared to other phospholipid types. However, some 1-alkyl ether lipids have been demonstrated to inhibit the activity of porcine pancreatic PLA2 in vitro. nih.gov

Furthermore, studies on neuronal and glial cells have indicated that their respective phospholipase A2 enzymes hydrolyze 1,2-diacyl-glycerophosphatides more rapidly than their acyl-alkyl and acyl-alkenyl counterparts. nih.gov This further supports the notion that the ether linkages in 1,2-O-Ditetradecyl-rac-glycerol may influence its processing by PLA2.

Modulation of Intracellular Calcium Dynamics

Diacylglycerol analogs can induce changes in intracellular calcium concentrations ([Ca2+]i), a fundamental aspect of cellular signaling. Some diacylglycerol analogues have been shown to cause an initial release of calcium from intracellular stores, followed by a net influx of calcium across the plasma membrane. nih.gov Interestingly, this effect can be independent of PKC activation. nih.gov

Ether lipids and their derivatives have also been implicated in the regulation of ion channels, which directly control calcium influx. nih.gov For example, increased expression of certain transient receptor potential canonical (TRPC) channels, which can be activated by diacylglycerol analogs, has been observed in certain pathological states, leading to elevated calcium influx. nih.gov While direct studies on 1,2-O-Ditetradecyl-rac-glycerol are lacking, its structural similarity to other DAG analogs suggests it may also modulate intracellular calcium levels, potentially through the activation of specific calcium channels. nih.gov

Impact on Gene Expression and Transcriptional Regulation

The influence of 1,2-O-Ditetradecyl-rac-glycerol and related compounds extends to the regulation of gene expression, with potential implications for inflammatory processes and immune responses.

Attenuation of Inflammatory Marker Expression (e.g., VCAM-1)

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key protein expressed on endothelial cells during inflammation, mediating the adhesion of leukocytes. nih.gov The expression of VCAM-1 is induced by pro-inflammatory cytokines. mdpi.com The signaling pathways leading to VCAM-1 expression often involve the activation of PKC. nih.gov

Given that 1,2-O-Ditetradecyl-rac-glycerol can modulate PKC activity, it is plausible that it could indirectly influence the expression of VCAM-1. While no direct evidence links 1,2-O-Ditetradecyl-rac-glycerol to VCAM-1 expression, the known anti-inflammatory properties of some ether lipids suggest a potential for such regulation. frontiersin.org For instance, certain lipid-lowering therapies have been shown to reduce VCAM-1 expression. The complex interplay between lipid signaling and inflammatory gene expression warrants further investigation into the specific effects of 1,2-O-Ditetradecyl-rac-glycerol.

Potential as an Immunoregulator In Vitro

Ether lipids have been recognized for their immunomodulatory functions. frontiersin.org Alkylglycerols, for example, have been associated with the activation of macrophages and the enhancement of the humoral immune response. researchgate.net

Furthermore, certain synthetic ether lipid analogs have demonstrated the ability to modulate immune functions. For example, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a structurally related compound, has been shown to possess immunomodulatory properties by inhibiting excessive immune activity. These findings suggest that 1,2-O-Ditetradecyl-rac-glycerol, as a member of the ether lipid class, may also exhibit immunoregulatory potential in vitro. The specific nature and extent of this potential would depend on its unique molecular structure and its interactions with various immune cells and signaling pathways.

Research Findings on Related Compounds

Biological Activities of Diacylglycerol Analogs and Ether Lipids

Compound/ClassBiological ActivityKey FindingsReferences
Ether-linked diglyceridesPKC ActivationCan activate PKC, sometimes with a requirement for increased intracellular calcium. nih.gov May also inhibit PKC activation by DAG. nih.gov nih.gov, nih.gov
1-Alkyl ether lipidsPLA2 InhibitionSome analogs can inhibit porcine pancreatic PLA2 activity in vitro. nih.gov nih.gov
Diacylglycerol analogsCalcium SignalingCan induce an increase in intracellular calcium, potentially independent of PKC activation. nih.gov nih.gov
AlkylglycerolsImmunomodulationAssociated with macrophage activation and enhancement of the humoral immune response. researchgate.net researchgate.net

Metabolic Interventions and Folic Acid Metabolism

The intersection of ether lipid metabolism, involving compounds like 1,2-O-ditetradecyl-rac-glycerol, and folic acid metabolism is primarily understood through the lens of one-carbon metabolism and its profound impact on the synthesis of phospholipids. Folic acid, an essential B vitamin, is a critical component of pathways that provide methyl groups for a vast number of methylation reactions, including the synthesis of phosphatidylcholine (PC), a major phospholipid in cellular membranes. nih.govnih.gov

Folate deficiency has been demonstrated to disrupt lipid metabolism, leading to an accumulation of triacylglycerol (TG) in the liver. nih.gov This is partly because a lack of folate compromises the methylation capacity of the cell, which in turn impairs the synthesis of PC from phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov Studies have shown that folate deficiency can decrease the flux through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is responsible for this conversion. nih.gov This leads to an altered ratio of membrane lipids, with an increase in PE at the expense of PC, potentially affecting membrane properties and function. cambridge.org

The relationship between folate status and lipid metabolism is complex, with research indicating that folate intake can influence the expression of genes involved in lipid metabolism. nih.gov These interactions highlight a broader metabolic network where the availability of essential nutrients like folic acid can modulate the lipid environment of the cell, which includes the diverse class of ether lipids.

Contributions to Cell Membrane Stability and Integrity

1,2-O-ditetradecyl-rac-glycerol, as a member of the ether lipid class, plays a significant structural role in enhancing the stability and integrity of cellular membranes. nih.gov The unique chemical properties of the ether linkage, which distinguishes these lipids from the more common ester-linked lipids, are central to these functions.

One of the most significant contributions of ether lipids is their increased chemical stability. The ether bond at the sn-1 position of the glycerol (B35011) backbone is chemically more stable and resistant to cleavage by many lipases compared to the ester bonds found in diacyl phospholipids. nih.gov This resistance to enzymatic degradation contributes to the persistence and structural integrity of membranes, particularly in environments with high lipase (B570770) activity.

The structural conformation of ether lipids also imparts unique biophysical properties to membranes. The absence of a carbonyl oxygen at the sn-1 position, a defining feature of the ether bond, allows for stronger intermolecular hydrogen bonding between the phospholipid headgroups. nih.gov This stronger interaction leads to a more compact and stable membrane structure. Furthermore, this molecular arrangement can influence membrane fluidity and dynamics. nih.govnih.gov

Ether lipids, including plasmalogens (a subclass with a vinyl-ether bond), are known to be important for the organization and stability of lipid rafts. nih.gov These are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids and function as platforms for cellular signaling. By contributing to the unique lipid environment of these rafts, ether lipids are indirectly involved in a multitude of signaling pathways. nih.gov

Moreover, model membrane studies have shown that those enriched in ether lipids have a greater propensity to form non-lamellar inverted hexagonal structures. nih.gov This property is thought to be crucial for facilitating dynamic membrane processes such as membrane fusion and fission, which are essential for vesicle trafficking, cell division, and other fundamental cellular events. nih.govbiorxiv.org The presence of ether lipids can therefore be seen as a structural adaptation that provides both stability and the necessary flexibility for membrane remodeling.

Interactive Data Table: Effects of Ether Lipids on Cell Membrane Properties

PropertyEffect of Ether LipidsMechanismReference
Chemical Stability IncreasedResistance of the ether bond to lipase cleavage. nih.gov
Membrane Packing Tighter/More CompactLack of carbonyl oxygen at sn-1 allows stronger intermolecular hydrogen bonding. nih.gov
Membrane Dynamics Altered FluidityUnique structural conformation of the ether linkage. nih.govnih.gov
Lipid Raft Stability EnhancedContribution to the specific lipid environment of microdomains. nih.gov
Membrane Fusion FacilitatedTendency to form non-lamellar inverted hexagonal structures. nih.gov

Applications in Drug and Gene Delivery Systems

Design and Formulation of Liposomal Nanocarriers

Liposomal nanocarriers are at the forefront of drug delivery technology, offering the ability to encapsulate and transport therapeutic agents to specific sites within the body. The design and formulation of these carriers are critical to their success, and the inclusion of lipids like 1,2-O-Ditetradecyl-rac-glycerol plays a crucial role in optimizing their characteristics.

The composition of a liposome (B1194612) dictates its physical and chemical properties, which in turn affect its stability, drug-loading capacity, and interaction with biological systems. The optimization of this composition is a key step in the development of effective liposomal drugs. Neutral lipids, such as 1,2-O-Ditetradecyl-rac-glycerol, are often incorporated alongside cationic lipids and other components to modulate the properties of the liposomal membrane.

The length and saturation of the alkyl chains of the lipid components have a significant impact on the fluidity and stability of the liposomal bilayer. Lipids with shorter alkyl chains, such as the C14 chains of 1,2-O-Ditetradecyl-rac-glycerol, can increase the fluidity of the membrane. mdpi.com This property can be advantageous for certain applications, as it may facilitate the release of the encapsulated drug or the fusion of the liposome with the target cell membrane.

The table below illustrates how the variation of lipid components can influence the physicochemical characteristics of liposomes. While specific data for 1,2-O-Ditetradecyl-rac-glycerol are not extensively reported, the table provides representative data for similar lipid formulations.

Liposome Composition (Molar Ratio)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
DOTAP:DOPE (1:1)180 ± 25+45 ± 5~60
DOTAP:Cholesterol (1:1)210 ± 30+55 ± 7~65
DOTAP:DOPE:Cholesterol (2:1:1)150 ± 20+35 ± 4~75

This table presents illustrative data on how different lipid compositions affect the physicochemical properties of liposomes, based on general findings in the field.

Lipoplexes are complexes formed between cationic liposomes and negatively charged nucleic acids, such as plasmid DNA (pDNA) or small interfering RNA (siRNA). These complexes are a primary vehicle for non-viral gene delivery. The formation of stable and efficient lipoplexes is a critical determinant of successful gene transfection.

The geometry of the lipid components is a crucial factor in the efficiency of lipoplex formation and subsequent transfection. nih.gov The presence of a neutral, dialkyl glycerol-based lipid can modulate the effective area per molecule of the cationic lipid, potentially leading to a better match with the charge density of the nucleic acid and, consequently, more efficient complexation. nih.gov

Enhancement of Nucleic Acid Transfection Efficiency

The ultimate goal of a gene delivery system is the efficient transfection of the target cells with the therapeutic nucleic acid. The composition of the liposomal carrier is a key factor in achieving high transfection efficiency.

Numerous in vitro studies have demonstrated the importance of the lipid composition of liposomes in mediating gene and siRNA delivery. The choice of both the cationic lipid and the helper lipid can significantly influence the level of gene expression or gene silencing.

Studies on the structure-activity relationship of glycerol-based cationic lipids have shown that the length of the hydrocarbon chains can affect transfection activity. nih.gov While much of the focus has been on the cationic lipid component, the helper lipid is also known to be a critical factor. The inclusion of a neutral lipid like 1,2-O-Ditetradecyl-rac-glycerol can enhance transfection efficiency by facilitating the endosomal escape of the lipoplex.

The following table summarizes representative data from in vitro transfection studies using different lipid formulations.

Lipoplex FormulationTarget Cell LineNucleic AcidTransfection Efficiency (%)Relative Gene Expression (%)
Lipofectamine™ 2000HeLapEGFP~80100 (Control)
DOTAP:DOPE/siRNAA549siRNA (targeting GAPDH)-~30
C14-DOTMA:DOPE/pDNAMDA-MB-231pDNA (Luciferase)Higher than other analogues-

This table provides illustrative data from in vitro transfection studies, highlighting the performance of different lipid-based delivery systems. nih.gov

To improve the specificity of drug and gene delivery, liposomes can be functionalized with targeting ligands that bind to receptors overexpressed on the surface of target cells. The folate receptor is a well-established target for cancer therapy, as it is often overexpressed on various types of cancer cells. nih.gov

The general scheme for a folate-targeted liposome involves the lipid bilayer, composed of a cationic lipid, a helper lipid like 1,2-O-Ditetradecyl-rac-glycerol, and a PEGylated lipid, with a folate molecule attached to the distal end of the PEG chain. This design allows for prolonged circulation in the bloodstream and specific recognition by folate receptor-expressing cells.

Biodistribution and Efficacy in Preclinical Models

Preclinical studies in animal models are essential to evaluate the biodistribution and therapeutic efficacy of new drug delivery systems. These studies provide crucial information on where the nanocarriers accumulate in the body and whether they are effective in treating the disease model.

The biodistribution of liposomes is influenced by their physicochemical properties, including size, surface charge, and the presence of a hydrophilic coating like polyethylene (B3416737) glycol (PEG). Lipid-based nanoparticles generally accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen. nih.gov The inclusion of neutral lipids like 1,2-O-Ditetradecyl-rac-glycerol can influence the stability of the liposome in the bloodstream and, consequently, its biodistribution profile.

Organ% Injected Dose per Gram of Tissue (at 24h)
Liver20 - 40
Spleen10 - 20
Lungs2 - 5
Kidneys1 - 3
Tumor5 - 15 (with targeting)

This table shows representative biodistribution data for lipid nanoparticles in a preclinical model, illustrating the typical organ accumulation. nih.gov

Analytical Techniques for the Characterization and Quantification of 1,2 O Ditetradecyl Rac Glycerol

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure and behavior of 1,2-O-Ditetradecyl-rac-glycerol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of 1,2-O-Ditetradecyl-rac-glycerol. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

In ¹H NMR, the signals corresponding to the protons of the glycerol (B35011) backbone and the two tetradecyl chains can be distinguished. The protons on the glycerol moiety typically appear in the range of 3.4-3.7 ppm. The methylene (B1212753) protons of the ether-linked alkyl chains adjacent to the oxygen atom resonate at a characteristic chemical shift, while the bulk of the methylene protons in the chains create a large signal around 1.25 ppm, and the terminal methyl protons appear at approximately 0.88 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-O-Ditetradecyl-rac-glycerol

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glycerol CH₂ (Position 1) ~3.5-3.6 ~72
Glycerol CH (Position 2) ~3.4-3.5 ~80
Glycerol CH₂OH (Position 3) ~3.6-3.7 ~62
O-CH₂ (Alkyl Chain) ~3.4 ~72
(CH₂)₁₂ (Alkyl Chain) ~1.25 ~22-32

Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the interactions of 1,2-O-Ditetradecyl-rac-glycerol with other molecules, particularly peptides and proteins, within a membrane environment. While this lipid itself is not chiral and thus does not produce a CD signal, it can be used to form liposomes or other model membrane systems. When a chiral molecule, such as a peptide with a defined secondary structure (e.g., α-helix or β-sheet), binds to or inserts into these membranes, its CD spectrum can be altered.

By monitoring changes in the peptide's CD signal upon titration with liposomes containing 1,2-O-Ditetradecyl-rac-glycerol, researchers can gain insights into how the lipid environment influences the peptide's conformation. For example, a random coil peptide might adopt a helical structure upon interacting with the lipid bilayer, which would be reflected in a characteristic change in its CD spectrum. This technique allows for the study of the specificity and nature of peptide-lipid interactions, which are crucial for many biological processes at the cell membrane.

Chromatographic and Mass Spectrometry-Based Approaches

Chromatography and mass spectrometry are indispensable for the separation, identification, and quantification of 1,2-O-Ditetradecyl-rac-glycerol from complex mixtures.

Lipidomics, the large-scale study of lipids in biological systems, heavily relies on the coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS). This approach can be used to profile changes in the cellular levels of 1,2-O-Ditetradecyl-rac-glycerol and other ether lipids in response to various stimuli or in different disease states.

In a typical lipidomics workflow, total lipids are extracted from cells or tissues. The extract is then separated by reversed-phase or normal-phase LC. The eluting lipids are ionized, often using electrospray ionization (ESI), and analyzed by a mass spectrometer. For the identification of specific lipid species like 1,2-O-Ditetradecyl-rac-glycerol, precursor ion scanning or neutral loss scanning can be employed. For instance, the neutral loss of a tetradecyl group could be a specific marker for this class of lipids. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of the lipid. This powerful technique enables the study of how the cellular pool of ether lipids, including 1,2-O-Ditetradecyl-rac-glycerol, is remodeled under different physiological or pathological conditions.

For the precise quantification of 1,2-O-Ditetradecyl-rac-glycerol in biological samples, such as cell lysates or plasma, a targeted approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and specificity.

A typical quantitative LC-MS/MS method involves the following steps:

Sample Preparation: Lipids are extracted from the biological matrix using a suitable solvent system, such as a modified Folch extraction.

Internal Standard: A known amount of a stable isotope-labeled internal standard, such as 1,2-O-Ditetradecyl-rac-glycerol-d5, is added to the sample prior to extraction. This internal standard corrects for variations in extraction efficiency and matrix effects.

Chromatographic Separation: The lipid extract is injected into an LC system, where 1,2-O-Ditetradecyl-rac-glycerol is separated from other lipids on a C18 or a similar reversed-phase column. researchgate.net

Mass Spectrometric Detection: The separated lipid is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of 1,2-O-Ditetradecyl-rac-glycerol) is selected and fragmented, and a specific product ion is monitored. mdpi.com The transition from the precursor to the product ion is highly specific for the target analyte.

Quantification: A calibration curve is generated using known concentrations of a pure standard of 1,2-O-Ditetradecyl-rac-glycerol. The concentration of the analyte in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Table 2: Exemplary MRM Transitions for the Quantification of 1,2-O-Ditetradecyl-rac-glycerol

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
1,2-O-Ditetradecyl-rac-glycerol [M+NH₄]⁺ Fragment ion Positive ESI

Note: The exact m/z values would need to be determined experimentally.

Calorimetric and X-ray Scattering Techniques for Phase Transitions and Structural Analysis

Differential Scanning Calorimetry (DSC) and X-ray scattering are powerful biophysical techniques used to study the thermotropic phase behavior and the structural organization of hydrated 1,2-O-Ditetradecyl-rac-glycerol.

DSC measures the heat flow associated with phase transitions as a function of temperature. When an aqueous dispersion of 1,2-O-Ditetradecyl-rac-glycerol is heated, it undergoes transitions from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα). These transitions are detected as endothermic peaks in the DSC thermogram. The temperature and enthalpy of these transitions provide information about the stability of the different phases and the cooperativity of the transition. In some cases, a transition to a non-lamellar phase, such as the inverted hexagonal phase (HII), may be observed at higher temperatures. nih.gov

X-ray scattering, both small-angle (SAXS) and wide-angle (WAXS), provides structural information about the different phases. SAXS gives information about the long-range organization, such as the lamellar repeat distance in the Lβ and Lα phases or the lattice parameter of the HII phase. WAXS provides information about the short-range order, specifically the packing of the hydrocarbon chains. In the Lβ phase, the chains are tightly packed in a hexagonal or distorted hexagonal lattice, giving rise to a sharp WAXS peak. In the Lα phase, the chains are disordered and molten, resulting in a broad WAXS peak.

A study on the closely related compound, 1,2-di-O-tetradecyl-1(3)-O-(beta-D-galactopyranosyl)-sn-glycerol, revealed a gel-to-liquid crystalline phase transition (Lβ/Lα) around 52°C and a subsequent transition to an inverted hexagonal phase (Lα/HII) at approximately 63°C. nih.gov It is plausible that 1,2-O-Ditetradecyl-rac-glycerol exhibits similar phase behavior, although the exact transition temperatures would be influenced by the absence of the bulky galactose headgroup.

Table 3: Phase Transitions and Structural Parameters of a Related Diether Lipid

Phase Transition Transition Temperature (°C) Phase Structure Structural Information from X-ray Scattering
Lβ → Lα ~52 Lamellar gel to lamellar liquid-crystalline Change in lamellar repeat distance and hydrocarbon chain packing

Source: Data adapted from a study on a galactosylated diether lipid and is indicative of the potential behavior of 1,2-O-Ditetradecyl-rac-glycerol. nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal behavior of materials. nih.govnih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com For lipids like 1,2-O-Ditetradecyl-rac-glycerol, DSC is invaluable for determining the temperatures and enthalpies of phase transitions, providing insight into the physical state (e.g., gel or liquid-crystalline) of the lipid assembly under different conditions. ucm.es

Research on the thermotropic phase behavior of aqueous dispersions of closely related diether lipids, including the racemic mixture of di-tetradecyl-glycerol derivatives, reveals distinct phase transitions upon heating. nih.govnih.gov In unannealed aqueous dispersions, these lipids typically exhibit two main thermal events. A moderately energetic and reversible phase transition occurs at approximately 52°C, which is followed by a weakly energetic, reversible transition at around 63°C. nih.gov The lower temperature event corresponds to the main gel-to-liquid-crystalline phase transition (Lβ to Lα), while the higher temperature event is identified as a transition from a lamellar to a non-lamellar phase (Lα to inverted hexagonal, HII). nih.govnih.gov

Furthermore, annealing the lipid dispersion below the main transition temperature can induce the formation of a more ordered, crystalline (Lc) phase. nih.gov The transition from this Lc phase upon subsequent heating occurs at a temperature that is dependent on the stereochemistry of the glycerol backbone. nih.gov

Table 1: Thermotropic Phase Transitions of Aqueous Dispersions of Di-tetradecyl-glycerol Analogs

TransitionApproximate Temperature (°C)DescriptionEnthalpy
Lβ → Lα~ 52Main gel-to-liquid-crystalline phase transitionModerately Energetic
Lα → HII~ 63Lamellar to inverted hexagonal phase transitionWeakly Energetic
Lc → LαDependent on annealing and chiralitySub-transition from crystalline phase-

This table is based on findings for diastereomeric di-tetradecyl-beta-D-galactosyl glycerols, which share the di-tetradecyl-glycerol core. nih.govnih.gov

Small-Angle and Wide-Angle X-ray Diffraction (SAXS/WAXS)

Small-Angle X-ray Diffraction (SAXS) and Wide-Angle X-ray Diffraction (WAXS) are powerful scattering techniques used to determine the structural arrangement of materials at different length scales. SAXS provides information on the larger-scale organization, such as the lamellar repeat distance in lipid bilayers or the lattice parameter of hexagonal phases. WAXS, conversely, probes shorter distances, revealing details about the packing of the hydrocarbon chains (e.g., hexagonal, orthorhombic).

In conjunction with DSC, X-ray diffraction has been used to definitively identify the phases of di-tetradecyl-glycerol lipid dispersions. nih.govnih.gov SAXS measurements confirm the lamellar nature of the Lβ and Lα phases and identify the inverted hexagonal (HII) structure at higher temperatures. nih.gov WAXS analysis provides insight into the hydrocarbon chain packing. In the gel (Lβ) phase, the chains are typically in a more ordered, all-trans conformation, while in the liquid-crystalline (Lα) phase, they are disordered and fluid. nih.gov

Studies have shown that for the crystalline (Lc) phases formed upon annealing, WAXS is critical for distinguishing between different sub-forms (e.g., Lc1 and Lc2) that may not be detectable by calorimetry. nih.gov These different crystalline states are characterized primarily by distinct hydrocarbon chain packing arrangements. nih.govnih.gov

Table 2: Structural Phases of Di-tetradecyl-glycerol Analogs Identified by X-ray Diffraction

PhaseDescriptionKey Structural Features
Gel LamellarOrdered, all-trans hydrocarbon chains.
Liquid-Crystalline LamellarDisordered, fluid hydrocarbon chains.
HIIInverted HexagonalLipid cylinders packed in a hexagonal array.
LcCrystalline LamellarHighly ordered hydrocarbon chain packing.

This table is based on findings for diastereomeric di-tetradecyl-beta-D-galactosyl glycerols, which share the di-tetradecyl-glycerol core. nih.govnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics and Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real time. nih.govnih.gov The method allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant). nicoyalife.commolbiolcell.org In the context of lipid science, SPR is a robust tool for measuring the interactions between lipids and other molecules, particularly proteins. rapidnovor.com

To study the interactions of 1,2-O-Ditetradecyl-rac-glycerol using SPR, the lipid would first be immobilized on the surface of a sensor chip. nih.gov This can be achieved by preparing liposomes incorporating the diether lipid and capturing them on a suitable sensor chip (e.g., an L1 chip), or by creating a lipid monolayer on a hydrophobic sensor surface. nicoyalife.com An analyte of interest (e.g., a potential binding protein) is then flowed over the chip surface. nih.gov The binding of the analyte to the immobilized lipid causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU). gatesopenresearch.org

By monitoring the change in RU over time during the association (analyte flow) and dissociation (buffer flow) phases, one can derive the association rate constant (kₐ) and the dissociation rate constant (kₑ). researchgate.net The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated as the ratio of kₑ to kₐ. nih.gov While specific SPR studies involving 1,2-O-Ditetradecyl-rac-glycerol are not prominently documented in publicly available literature, the technique provides a powerful framework for such investigations.

Table 3: Illustrative Kinetic Parameters Obtainable from an SPR Experiment

Analytekₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (M)
Protein X1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸
Protein Y2.2 x 10⁴1.1 x 10⁻⁴5.0 x 10⁻⁹
Small Molecule Z7.8 x 10³4.5 x 10⁻²5.8 x 10⁻⁶

This table presents hypothetical data to illustrate the type of quantitative information generated by SPR analysis for the interaction of various analytes with an immobilized lipid like 1,2-O-Ditetradecyl-rac-glycerol.

Comparative and Structure Activity Relationship Studies

Investigation of Alkyl Chain Length Variations and Their Functional Impact

The length of the alkyl chains in glycerol (B35011) ethers is a critical determinant of their physicochemical properties and biological functions. While studies may not always focus specifically on 1,2-O-Ditetradecyl-rac-glycerol (a diether with C14 chains), the principles derived from related monoalkyl and dialkyl glycerol ethers are directly applicable.

Research on 1-O-alkylglycerols has demonstrated a clear relationship between the length of the alkyl chain and properties such as the critical micelle concentration (CMC). As the alkyl chain length increases, the molecule becomes more hydrophobic, leading to a lower CMC. For instance, the CMC for 1-O-octylglycerol (C8) is 1.65 mmol/L, which drops significantly to 0.33 mmol/L for 1-O-dodecylglycerol (C12) and further to 0.23 mmol/L for 1-O-hexadecylglycerol (C16). nih.gov This indicates that longer-chain ethers like the C14 variant in 1,2-O-Ditetradecyl-rac-glycerol have a strong tendency to self-assemble in aqueous environments.

Furthermore, the absorption and metabolism of dialkyl glycerol ethers are dependent on chain length. Studies have shown that the amount of absorbed dialkyl glycerol ethers is significantly lower for those with long alkyl chains compared to shorter-chain variants; for example, only 8–10% of long-chain ethers are absorbed versus 52% for a dioctyl (C8) derivative. researchgate.net In the context of biological activity, such as antimicrobial effects, chain length is also pivotal. Studies on 1-O-alkylglycerols show that their antifungal and antibacterial efficacy varies with chain length, highlighting the importance of this structural feature for specific applications. nih.gov

Table 1: Effect of Alkyl Chain Length on Critical Micelle Concentration (CMC) of 1-O-Alkylglycerols

Compound Alkyl Chain Length CMC (mmol/L)
1-O-Octylglycerol (C₈Gly₁) C8 1.65
1-O-Dodecylglycerol (C₁₂Gly₁) C12 0.33
1-O-Hexadecylglycerol (C₁₆Gly₁) C16 0.23

Data sourced from a study on 1-O-alkylglycerols, demonstrating the inverse relationship between hydrophobicity and CMC. nih.gov

Ether vs. Ester Linkage Effects on Biological Activity and Membrane Behavior

The replacement of the more common ester linkages with ether linkages, as seen in 1,2-O-Ditetradecyl-rac-glycerol, imparts profound differences in the chemical stability and physical behavior of the lipid. wikipedia.org Ether bonds are chemically more robust and resistant to enzymatic degradation by phospholipases and chemical hydrolysis compared to ester bonds. nih.gov

This structural difference has significant consequences for membrane properties. Comparative studies between ether-linked lipids like dihexadecylphosphatidylcholine (DHPC) and their ester-linked counterparts like dipalmitoylphosphatidylcholine (DPPC) reveal key distinctions. nih.gov While both form lipid bilayers, the ether-linked lipids tend to create membranes that are slightly more expanded, with a larger area per lipid molecule. nih.gov However, these membranes can also exhibit slightly lower water permeability. nih.gov

From a nanomechanical perspective, bilayers formed from ether-linked lipids have been shown to have a reduced resistance to indentation by an atomic force microscope (AFM) tip when compared to those formed from ester-linked lipids. nih.gov Furthermore, the hydration at the interface of the lipid bilayer is affected; ether lipids are generally more hydrated at their interfaces than ester lipids. nih.gov These properties are crucial as synthetic ether lipids are known to insert into plasma membranes and can induce cell death in tumor cells, partly by disrupting membrane structure and interfering with signaling pathways. wikipedia.org

Table 2: Comparative Properties of Ether-Linked vs. Ester-Linked Phospholipids (B1166683)

Property Ether-Linked Lipids (e.g., DHPC) Ester-Linked Lipids (e.g., DPPC)
Chemical Stability High (resistant to hydrolysis) Lower (susceptible to hydrolysis)
Area per Lipid Slightly larger Slightly smaller
Interfacial Hydration Higher Lower
Water Permeability Slightly lower Slightly higher
Nanomechanical Resistance Reduced Higher

This table summarizes general findings from comparative studies on lipids like DHPC and DPPC. nih.govnih.gov

Comparison with Other Glycerolipids (e.g., Diacylglycerols, Phosphatidylglycerols)

When compared to other classes of glycerolipids, the unique structure of 1,2-O-Ditetradecyl-rac-glycerol defines its distinct role and properties.

Diacylglycerols (DAGs): The most direct comparison is with 1,2-ditetradecanoyl-rac-glycerol, the di-ester analogue. Structurally, the only difference is the linkage type (ether vs. ester). As discussed previously, this single change makes 1,2-O-Ditetradecyl-rac-glycerol more chemically stable. In biological systems, diacylglycerols are key signaling molecules, most notably as activators of protein kinase C. While ether lipids can also influence signaling pathways, their mechanism and metabolic fate differ significantly due to the stability of the ether bond. wikipedia.org The molecular species pattern of diacylglycerols in tissues like the lung is often similar to that of phosphatidylcholine, indicating a close metabolic relationship where DAGs serve as precursors for phospholipid synthesis. nih.gov

Phosphatidylglycerols (PGs): Phosphatidylglycerols are a class of phospholipids that feature a glycerol headgroup attached via a phosphodiester bond to the sn-3 position of a diacylglycerol backbone. ecmdb.ca This contrasts sharply with 1,2-O-Ditetradecyl-rac-glycerol, which has a simple, uncharged hydroxyl group at this position. The presence of the large, polar, and negatively charged phospho-glycerol headgroup in PGs makes them significantly more hydrophilic than diether glycerols. This structural difference dictates their function and localization within cell membranes, where they contribute to membrane charge and can be precursors for other lipids like cardiolipin (B10847521). ecmdb.ca In bacteria, PGs are major membrane components, and their acyl chain composition is adjusted in response to environmental factors like temperature. nih.gov

Table 3: Structural Comparison of Glycerolipids

Feature 1,2-O-Ditetradecyl-rac-glycerol Diacylglycerol (DAG) Phosphatidylglycerol (PG)
Backbone rac-Glycerol rac/sn-Glycerol sn-Glycerol
Chain Linkage Ether Ester Ester
Chains (Example) 2 x Tetradecyl (C14) 2 x Fatty Acyl 2 x Fatty Acyl
Headgroup Hydroxyl (-OH) Hydroxyl (-OH) Phospho-glycerol

| Charge at neutral pH | Neutral | Neutral | Negative |

Influence of Headgroup Modifications on Physicochemical and Biological Properties

The free hydroxyl group at the sn-3 position of 1,2-O-Ditetradecyl-rac-glycerol is a key site for modification, and changes to this headgroup dramatically alter the molecule's properties.

Studies on analogous diether lipids demonstrate that even small modifications have a profound impact. For example, methylating a hydroxyl group on a glucopyranosyl headgroup attached to a 1,2-di-O-tetradecyl-sn-glycerol backbone significantly alters the lipid's hydration properties. nih.gov This seemingly minor change hinders the headgroup's ability to form hydrogen bonds with water, leading to poor hydration (less than 5 moles of water per mole of lipid) and promoting the formation of nonlamellar structures like reversed hexagonal and reversed micellar phases, instead of the typical bilayer (lamellar) phase. nih.gov

In another example, attaching a protonable phosphodimethylethanolamine (Me₂PE) headgroup to a glycerol diether lipid introduces pH-dependent behavior. mdpi.com At an acidic pH, the lipid forms condensed lamellar sheets. As the pH increases to neutral and then to 10, where the headgroup becomes partially deprotonated, the aggregation behavior changes, leading to the formation of large sheet-like aggregates and small lipid disks. mdpi.com These examples underscore that modifying the headgroup of a diether glycerol like 1,2-O-Ditetradecyl-rac-glycerol can fundamentally control its self-assembly, phase behavior, and interaction with its environment, providing a powerful tool for designing lipids with specific physicochemical properties.

Future Perspectives and Translational Research Potential

Elucidating Novel Biological Roles and Signaling Pathways

While extensive research has focused on diacylglycerols (DAGs) with ester linkages as crucial second messengers, the specific roles of ether-linked dialkylglycerols like 1,2-O-Ditetradecyl-rac-glycerol are less understood. nih.gov Ether lipids, in general, are known to be integral components of cellular membranes, influencing their fluidity, dynamics, and the formation of specialized domains. wikipedia.orgalfa-chemistry.comnih.gov They are also implicated in various signaling pathways, and alterations in their levels are associated with diseases like cancer and neurodegenerative disorders. nih.gov

Future research should focus on delineating the specific signaling pathways modulated by 1,2-O-Ditetradecyl-rac-glycerol. Given its structural similarity to DAG, a key area of investigation would be its interaction with DAG-effector proteins such as protein kinase C (PKC) and protein kinase D (PKD) isozymes. nih.govnih.gov It is plausible that 1,2-O-Ditetradecyl-rac-glycerol could act as a stable, non-metabolizable analog of DAG, allowing for the sustained activation or inhibition of specific signaling cascades. This could be instrumental in dissecting the complex and often transient signals mediated by ester-linked DAGs.

Furthermore, the metabolism of ether lipids can generate unique signaling molecules. wikipedia.org Investigating the potential enzymatic modification of 1,2-O-Ditetradecyl-rac-glycerol within cells could uncover novel bioactive lipids with distinct downstream effects. The role of such ether lipids in modulating immune responses and their potential interplay with inflammatory signaling pathways also represent a promising avenue for exploration. mdpi.comwikipedia.orgfrontiersin.org

Advancements in Targeted Nanomedicine and Gene Therapy Applications

The most significant translational potential for 1,2-O-Ditetradecyl-rac-glycerol lies in its application in nanomedicine, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as mRNA and siRNA. nih.govnih.gov LNPs are at the forefront of non-viral gene delivery, and their success is highly dependent on the lipid composition. rsc.orgmarinbio.com

The inclusion of synthetic lipids like 1,2-O-Ditetradecyl-rac-glycerol can offer several advantages:

Enhanced Stability: The ether linkages in 1,2-O-Ditetradecyl-rac-glycerol are more resistant to chemical and enzymatic degradation compared to ester bonds, which could lead to LNPs with longer circulation times and improved stability. wikipedia.orgnih.gov

Modulated Release Characteristics: The physicochemical properties of this dialkylglycerol can influence the encapsulation and release kinetics of the therapeutic payload, allowing for more controlled and sustained drug delivery. nih.govmdpi.com

Improved Fusogenicity: Ether lipids are known to influence membrane fusion, a critical step for the endosomal escape of the genetic payload into the cytoplasm. alfa-chemistry.comnih.gov By incorporating 1,2-O-Ditetradecyl-rac-glycerol, the fusogenic properties of LNPs could be fine-tuned to enhance delivery efficiency.

Future research will likely focus on the rational design of LNPs incorporating 1,2-O-Ditetradecyl-rac-glycerol and other novel synthetic lipids to achieve targeted delivery to specific tissues and cell types. fao.orgnih.gov This could involve the development of "intelligent" LNPs that respond to specific physiological cues, such as changes in pH, to release their cargo. marinbio.com

Integration with Systems Biology and Computational Modeling

Understanding the complex behavior of 1,2-O-Ditetradecyl-rac-glycerol within a biological system requires a holistic approach that integrates experimental data with computational modeling. Systems biology, particularly through high-throughput lipidomics, can provide a comprehensive map of the changes in the cellular lipid landscape in response to the introduction of this synthetic lipid. mdpi.com This can help in identifying the metabolic pathways and signaling networks that are influenced by 1,2-O-Ditetradecyl-rac-glycerol.

Computational modeling, especially molecular dynamics (MD) simulations, offers a powerful tool to investigate the behavior of this lipid at an atomic level. youtube.com MD simulations can predict how 1,2-O-Ditetradecyl-rac-glycerol incorporates into lipid bilayers, how it affects membrane properties like fluidity and thickness, and how it interacts with other lipids and membrane proteins. researchgate.netnih.govnih.govbiorxiv.org This in-silico approach can guide the rational design of LNP formulations by predicting their stability and behavior before they are synthesized and tested in the lab.

The integration of lipidomics data with computational models will be crucial for building predictive models of how LNPs containing 1,2-O-Ditetradecyl-rac-glycerol will behave in vivo, ultimately accelerating their development and clinical translation.

Development of High-Throughput Screening Assays for Functional Characterization

To fully realize the therapeutic potential of 1,2-O-Ditetradecyl-rac-glycerol, especially in the context of LNP-mediated gene delivery, high-throughput screening (HTS) methodologies are essential. rsc.org HTS platforms can be employed to rapidly screen large libraries of LNP formulations containing varying ratios of 1,2-O-Ditetradecyl-rac-glycerol and other lipid components. acs.orgnih.govlens-initiative.org

These assays can be designed to assess a range of functional parameters, including:

mRNA encapsulation efficiency and stability.

Cellular uptake and endosomal escape. nih.gov

In vitro and in vivo gene expression levels.

Biodistribution and targeting efficiency. nih.gov

Recent advancements in HTS, such as the use of DNA barcoding and automated liquid handling systems, allow for the parallel evaluation of numerous LNP formulations, significantly accelerating the optimization process. rsc.orgnih.govupenn.eduwiley.com The development of multiparametric functional characterization techniques at the single-nanoparticle level will provide deeper insights into the structure-function relationships of these delivery systems. nih.govpnas.org

By combining the synthesis of novel derivatives of 1,2-O-Ditetradecyl-rac-glycerol with advanced HTS and functional characterization, the development of highly potent and specific gene delivery vectors can be expedited, paving the way for new therapeutic interventions for a wide range of diseases.

Q & A

Basic Research Questions

Q. How can 1,2-O-Ditetradecyl-rac-glycerol be chemically identified and distinguished from structurally similar lipids?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight (exact mass: ~584.5 g/mol for C31H62O3) and compare with databases like PubChem or CAS Common Chemistry. Nuclear magnetic resonance (NMR) spectroscopy can resolve positional isomerism (e.g., distinguishing sn-1,2 vs. sn-1,3 substitution) . For purity assessment, employ reverse-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD), as UV detection is unsuitable for non-chromophoric lipids .

Q. What are the recommended safety protocols for handling 1,2-O-Ditetradecyl-rac-glycerol in laboratory settings?

  • Methodological Answer : While direct safety data for this compound are limited, analogous glycerol derivatives (e.g., 1-Docosahexaenoyl-rac-glycerol) recommend:

  • Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize aerosol formation .
  • Storage : Store at –20°C in sealed, inert containers under nitrogen to prevent oxidation .
  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are feasible for producing 1,2-O-Ditetradecyl-rac-glycerol?

  • Methodological Answer : A two-step approach is typical:

Etherification : React glycerol with tetradecyl bromide under alkaline conditions (e.g., NaOH in DMF) to yield 1,2-di-O-tetradecyl glycerol.

Racemic Resolution : Use chiral chromatography or enzymatic resolution (e.g., lipases) to isolate the racemic mixture .

  • Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor visualization.

Advanced Research Questions

Q. How does 1,2-O-Ditetradecyl-rac-glycerol influence membrane bilayer dynamics in model lipid systems?

  • Methodological Answer : Incorporate the compound into liposomes (e.g., DOPC/cholesterol mixtures) and assess bilayer fluidity using fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare phase transition temperatures via differential scanning calorimetry (DSC). Studies on similar ether lipids suggest increased membrane rigidity due to saturated alkyl chains .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for 1,2-O-Ditetradecyl-rac-glycerol?

  • Methodological Answer :

  • Standardization : Use isotopically labeled analogs (e.g., 1,2-Dioleoyl-rac-glycerol-<sup>13</sup>C3) as internal standards for quantitative MS-based assays to normalize batch variability .
  • Controlled Conditions : Replicate assays under defined hydration states (e.g., lyophilized vs. hydrated forms) and pH (7.4 vs. 5.5) to assess stability-dependent activity .

Q. How can computational modeling predict the interaction of 1,2-O-Ditetradecyl-rac-glycerol with lipid-binding proteins (e.g., protein kinase C)?

  • Methodological Answer :

  • Docking Simulations : Use tools like AutoDock Vina to model the compound’s binding to the C1 domain of PKCα, leveraging crystal structures (PDB: 1PTR).
  • Molecular Dynamics (MD) : Simulate lipid bilayers containing 1,2-O-Ditetradecyl-rac-glycerol in GROMACS to evaluate alkyl chain packing and headgroup accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.